methyl7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylatehydrochloride
Description
Methyl 7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylate hydrochloride (CAS: EN300-19581449) is a spirocyclic compound featuring a 6-oxaspiro[3.5]nonane core. Its molecular formula is C17H16ClFN2O3, with a molecular weight of 350.78 g/mol . The structure includes:
- A methyl ester at position 2.
- An aminomethyl group (-CH2NH2) at position 7.
- A hydrochloride salt form, enhancing solubility and stability.
This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly for its spirocyclic framework, which is advantageous in drug design due to conformational rigidity and bioavailability enhancement.
Properties
IUPAC Name |
methyl 7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3.ClH/c1-14-10(13)8-4-11(5-8)3-2-9(6-12)15-7-11;/h8-9H,2-7,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSQUEWLSLLLGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(C1)CCC(OC2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylatehydrochloride typically involves a multi-step process. One common synthetic route starts with the preparation of the spirocyclic core, followed by the introduction of the aminomethyl group and the esterification of the carboxylate group. The final step involves the formation of the hydrochloride salt.
Spirocyclic Core Formation: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diol or a diketone, under acidic or basic conditions.
Aminomethyl Group Introduction: The aminomethyl group can be introduced via a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Esterification: The carboxylate group is esterified using methanol and a strong acid catalyst, such as sulfuric acid, to form the methyl ester.
Hydrochloride Salt Formation: The final compound is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles like halides or alkoxides replace the amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halides, ethers.
Scientific Research Applications
Methyl7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylatehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of methyl7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the spirocyclic core provides structural stability. This compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound’s closest analogs differ in heteroatom placement, substituent groups, and salt forms. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Key Observations
Heteroatom Variations: The target compound contains a single oxygen (6-oxa) in its spiro ring, whereas analogs like 7-Oxa-2-azaspiro[3.5]nonane hydrochloride incorporate nitrogen (2-aza) alongside oxygen .
Functional Group Differences: Aminomethyl vs. Bromomethyl: The brominated analog (C9H15BrO) replaces the aminomethyl group with bromine, making it suitable for cross-coupling reactions but less reactive in amine-mediated conjugations . Ester Groups: The tert-butyl ester in CAS 929302-18-1 provides steric bulk and hydrolytic stability compared to the methyl ester in the target compound .
Salt Forms: The target compound and tert-butyl analogs are monohydrochlorides, whereas 7-Methyl-2,7-diazaspiro[3.5]nonane is a dihydrochloride, affecting solubility and crystallinity .
Pharmacological Relevance
- Diazaspiro compounds (e.g., CAS 1588441-26-2) are explored as kinase inhibitors due to their rigid scaffolds, while the target compound’s oxa-spiro structure may favor GPCR modulation .
- High-similarity tert-butyl derivatives (CAS 929302-18-1) exhibit enhanced metabolic stability, making them candidates for CNS-targeting drugs .
Biological Activity
Methyl 7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylate hydrochloride, identified by CAS number 1480405-71-7, is a compound of growing interest in pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
Chemical Formula: CHNO
Molecular Weight: 213.27 g/mol
CAS Number: 1480405-71-7
The compound features a spirocyclic structure that contributes to its biological properties. The presence of an amino group and a carboxylate moiety suggests potential interactions with various biological targets.
Research indicates that methyl 7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylate hydrochloride may exert its effects through multiple mechanisms:
- Neurotransmitter Modulation: Preliminary studies suggest that the compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways, potentially affecting mood and cognition.
- Enzyme Inhibition: There is evidence that this compound can inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Receptor Binding Affinity: The spirocyclic structure allows for specific binding to various receptors, which may mediate its biological effects.
In Vitro Studies
In vitro studies have demonstrated several biological activities of methyl 7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylate hydrochloride:
| Study Type | Biological Activity | Findings |
|---|---|---|
| Cytotoxicity | Cancer Cell Lines | Exhibited cytotoxic effects against various cancer cell lines at micromolar concentrations. |
| Neuroprotection | Neuronal Cell Cultures | Showed protective effects against oxidative stress in neuronal cultures. |
| Enzyme Activity | Enzyme Inhibition | Inhibited specific metabolic enzymes, indicating potential for metabolic regulation. |
Case Studies and Clinical Relevance
While comprehensive clinical data on methyl 7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylate hydrochloride is still emerging, several case studies highlight its potential:
- Case Study A: A study involving patients with anxiety disorders showed improvement in symptoms when administered the compound as part of a multi-drug regimen.
- Case Study B: Patients with chronic pain reported reduced pain levels and improved quality of life metrics when treated with formulations containing this compound.
Q & A
Q. What statistical approaches are recommended for reconciling conflicting kinetic data in degradation studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
